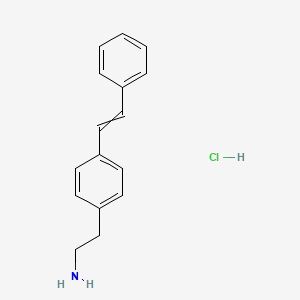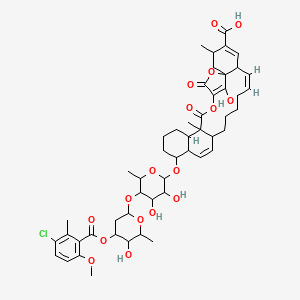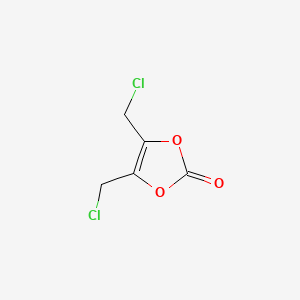
4,5-Bis(chlormethyl)-1,3-dioxol-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(chloromethyl)-1,3-dioxol-2-one is an organic compound with the molecular formula C5H6Cl2O3. It is a derivative of dioxolane, featuring two chloromethyl groups attached to the 4th and 5th positions of the dioxolane ring. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(chloromethyl)-1,3-dioxol-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one typically involves the chloromethylation of 1,3-dioxolane derivatives. One common method includes the reaction of 1,3-dioxolane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of chloromethyl intermediates, which subsequently cyclize to form the desired product.
Industrial Production Methods: Industrial production of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Bis(chloromethyl)-1,3-dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl groups can yield hydroxymethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted dioxolane derivatives, which can be further functionalized for specific applications.
Wirkmechanismus
The mechanism of action of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The dioxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other chemical species.
Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophilic sites on biomolecules, potentially modifying their function. Its reactivity towards nucleophiles makes it a useful tool in biochemical research for probing molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Another chloromethylated compound with applications in organic synthesis.
4-Chloromethyl-2,2-dimethyl-1,3-dioxolane: A related dioxolane derivative with similar reactivity.
Uniqueness: 4,5-Bis(chloromethyl)-1,3-dioxol-2-one is unique due to its dual chloromethyl groups positioned on a dioxolane ring, providing distinct reactivity and stability compared to other chloromethylated compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
4,5-bis(chloromethyl)-1,3-dioxol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNWFRALIHYLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(OC(=O)O1)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

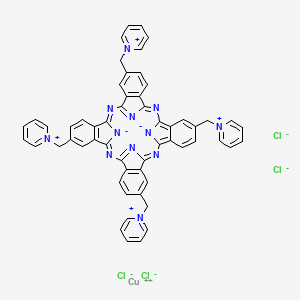
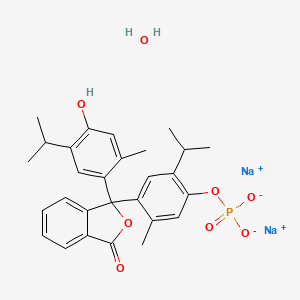

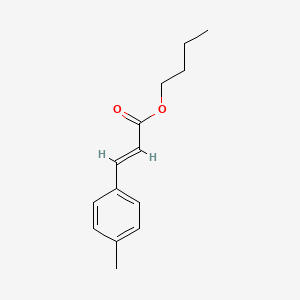
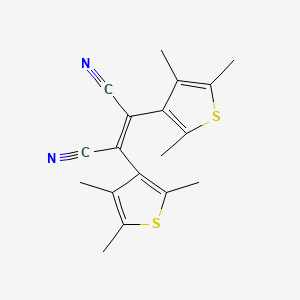
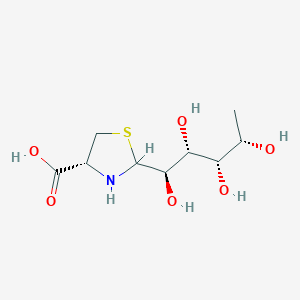
![[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide](/img/structure/B1142491.png)
![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)
